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Application Notes: PI-103 in Radiosensitization Studies

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Compound of Interest		
Compound Name:	PI-103	
Cat. No.:	B1684136	Get Quote

Introduction

PI-103 is a potent, cell-permeable, synthetic small molecule that functions as a dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR)[1] [2]. The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle progression, proliferation, survival, and apoptosis[3][4]. In many human cancers, this pathway is aberrantly hyperactivated, contributing to tumor growth and resistance to conventional therapies like radiotherapy[5][6][7]. By targeting two key nodes in this pathway, **PI-103** effectively disrupts these pro-survival signals, making it a valuable agent for investigation in radiosensitization studies[7].

Mechanism of Action in Radiosensitization

Radiotherapy primarily induces cancer cell death by causing extensive DNA damage, particularly double-strand breaks (DSBs). The PI3K/Akt/mTOR pathway plays a crucial role in the cellular response to this damage by promoting DNA repair mechanisms[2].

PI-103 enhances the cytotoxic effects of ionizing radiation through several mechanisms:

Inhibition of DNA Repair: PI-103 has been shown to inhibit DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DSBs[1][8]. By impairing DNA repair, PI-103 leads to the persistence of radiation-induced DNA damage, marked by prolonged γH2AX foci formation, ultimately triggering cell death[1]



[9][10]. Studies have shown that pretreatment with **PI-103** is associated with decreased levels of DNA repair proteins like Rad51 and phosphorylated DNA-PK[1].

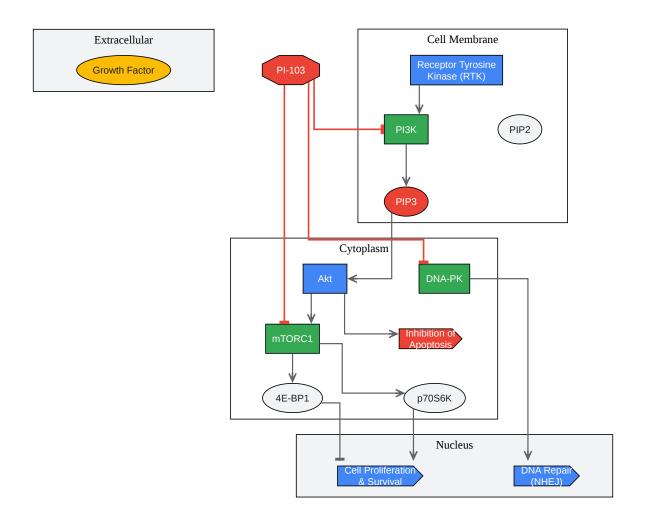
- Induction of Cell Cycle Arrest: The timing of **PI-103** administration relative to irradiation can significantly influence cell cycle distribution. Short-term treatment (e.g., 3 hours before irradiation) can lead to a strong G2/M arrest, a phase where cells are most sensitive to radiation[11][12][13]. Conversely, longer pre-incubation periods (e.g., 24 hours) may cause a G1 arrest, potentially leading to radioresistance[11][12].
- Promotion of Apoptosis: While the induction of apoptosis by PI-103 can be cell-type specific, in many cancer cell lines, its combination with radiation leads to an increase in apoptotic markers like cleaved PARP and cleaved caspase-3[2][14].
- Modulation of Pro-Survival Signaling: By inhibiting Akt and mTOR, PI-103 downregulates the
 expression and activity of numerous downstream proteins involved in cell survival and
 proliferation[5][11].

The effectiveness of **PI-103** as a radiosensitizer can be influenced by the genetic background of the tumor cells, such as the status of DNA-PKcs and p53[14][15]. Therefore, its application may be more beneficial in specific cancer subtypes.

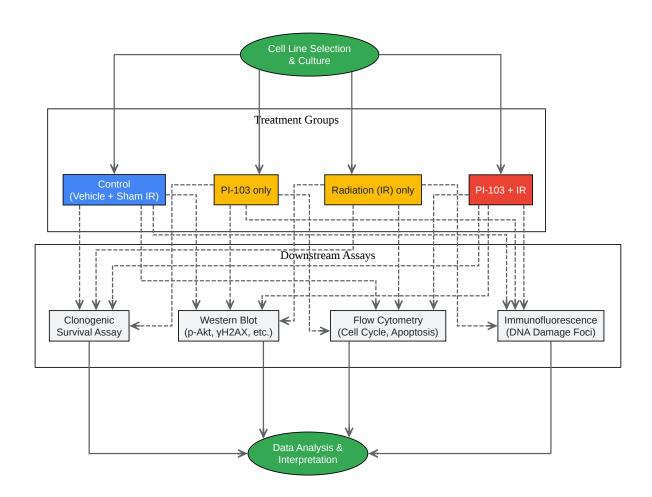
Visualizing the Mechanism: The PI3K/Akt/mTOR Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and the inhibitory action of **PI-103**.









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References

- 1. Radiosensitization with combined use of olaparib and PI-103 in triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Radiosensitising Cancer Using Phosphatidylinositol-3-Kinase (PI3K), Protein Kinase B (AKT) or Mammalian Target of Rapamycin (mTOR) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pyridinylfuranopyrimidine inhibitor, PI-103, chemosensitizes glioblastoma cells for apoptosis by inhibiting DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosensitization with combined use of olaparib and PI-103 in triple-negative breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 15. Opposite effects of the triple target (DNA-PK/PI3K/mTOR) inhibitor PI-103 on the radiation sensitivity of glioblastoma cell lines proficient and deficient in DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
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